molecular formula C26H22N2O4 B1310865 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid CAS No. 269726-81-0

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid

Cat. No.: B1310865
CAS No.: 269726-81-0
M. Wt: 426.5 g/mol
InChI Key: IIXHWVWQIRQSSX-LJQANCHMSA-N
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystallinity

The liquid crystallinity values of fluorenyl derivatives were studied, comparing them to biphenyl homologues. Modifications such as cyano groups and different substituents at specific positions of the fluorenyl moiety influence their liquid crystalline properties, indicating the potential for creating materials with tailored optical and electronic characteristics (Yamamoto et al., 2005).

Self-Assembled Structures

The self-assembly of Fmoc variants of threonine and serine revealed morphological transitions at the supramolecular level under different conditions. These findings pave the way for designing novel self-assembled architectures for applications in material science and nanotechnology, demonstrating the compound's utility in understanding and controlling molecular self-assembly (Kshtriya et al., 2021).

Peptide Synthesis

The compound is used in the synthesis of β2-homoamino acids and peptides, highlighting its role in the development of novel peptide-based materials and pharmaceuticals. The detailed synthesis procedures indicate the compound's versatility in creating diverse peptide structures (Šebesta et al., 2003).

Solid Phase Synthesis

It serves as a photocleavable linker for solid phase synthesis, facilitating the synthesis of C-terminal carboxamides and small organic molecules. This application is critical for the efficient and selective synthesis of complex molecules, underscoring its importance in synthetic chemistry and drug development (Bradley & Mittoo, 2003).

Cyclodepsipeptides Synthesis

The synthesis of complex 'head-to-side-chain' cyclodepsipeptides, which are cyclic peptides with broad biological activities, utilizes the compound for preparing protected amino acids. This application demonstrates its value in pharmaceutical research and development, especially in creating potential drug candidates (Pelay-Gimeno et al., 2016).

Properties

IUPAC Name

(3R)-4-(2-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c27-15-18-8-2-1-7-17(18)13-19(14-25(29)30)28-26(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXHWVWQIRQSSX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140888
Record name (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-81-0
Record name (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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